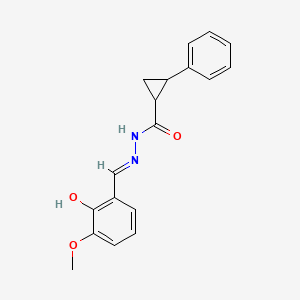
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as SIB-1553A, is a synthetic compound that acts as a selective dopamine D3 receptor agonist. It has been studied extensively for its potential use in treating addiction and related disorders.
Mecanismo De Acción
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone acts as a selective dopamine D3 receptor agonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. Activation of the dopamine D3 receptor by 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone reduces the release of dopamine in the nucleus accumbens, which is the primary reward center in the brain. This reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, which reduces the rewarding effects of drugs of abuse. It also reduces the activity of the mesolimbic pathway, which reduces drug-seeking behavior. Additionally, 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in lab experiments is that it is a selective dopamine D3 receptor agonist, which allows for more targeted research on the role of the dopamine D3 receptor in addiction and related disorders. However, one limitation of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects in humans are not well understood.
Direcciones Futuras
There are several future directions for research on 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone. One area of research could be the potential therapeutic effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Another area of research could be the potential side effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Additionally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in combination with other drugs for treating addiction and related disorders. Finally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in treating other psychiatric disorders, such as anxiety and depression.
Métodos De Síntesis
The synthesis of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone involves several steps. The first step is the reaction of 1-naphthylmethylamine with 4-isopropylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-pyrrolidinone in the presence of acetic acid to form 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been extensively studied for its potential use in treating addiction and related disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction. It has also been shown to reduce alcohol consumption in rats.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMOKSZYCXMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)
![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)


![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)